molecular formula C7H8N2OS B8391251 3-Methyl-6-hydroxymethyl-imidazo-(2,1-b)thiazole

3-Methyl-6-hydroxymethyl-imidazo-(2,1-b)thiazole

Cat. No. B8391251
M. Wt: 168.22 g/mol
InChI Key: CTGIMFUPVPDASG-UHFFFAOYSA-N
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Patent
US04137320

Procedure details

100 ml of a 70% solution of NaAlH2 (CH3OCH2CH2O)2 in benzene are dropped at 25° into a suspension of 25 g of 3-methyl-6-carbomethoxy-imidazo-(2,1-b)thiazole, prepared as described in Example 8, in 250 ml of dry THF. The suspension is stirred for 2 hours at room temperature and thereafter 25 ml of water are slowly added. The suspension is then filtered and the filtrate concentrated to yield 21 g of 3-methyl-6-hydroxymethyl-imidazo-(2,1-b)thiazole; m.p. 155°-156° (methyl-ethyl-ketone).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
NaAlH2 (CH3OCH2CH2O)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-methyl-6-carbomethoxy-imidazo-(2,1-b)thiazole
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]2[CH:9]=[C:8]([C:10](OC)=[O:11])[N:7]=[C:4]2[S:5][CH:6]=1.O>C1C=CC=CC=1.C1COCC1>[CH3:1][C:2]1[N:3]2[CH:9]=[C:8]([CH2:10][OH:11])[N:7]=[C:4]2[S:5][CH:6]=1

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
NaAlH2 (CH3OCH2CH2O)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
3-methyl-6-carbomethoxy-imidazo-(2,1-b)thiazole
Quantity
25 g
Type
reactant
Smiles
CC=1N2C(SC1)=NC(=C2)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension is stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
FILTRATION
Type
FILTRATION
Details
The suspension is then filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC=1N2C(SC1)=NC(=C2)CO
Measurements
Type Value Analysis
AMOUNT: MASS 21 g
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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